Methyl 2-chloro-5-isopropylthiazole-4-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 2-chloro-5-propan-2-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDCUPKYEPBQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(S1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515259 | |

| Record name | Methyl 2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81569-27-9 | |

| Record name | Methyl 2-chloro-5-(1-methylethyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81569-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate (CAS No. 81569-27-9), a key heterocyclic building block for research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer insights into the structural, spectroscopic, and thermal characteristics of the compound. It details the essential experimental protocols required for its characterization, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.

Introduction: The Significance of a Substituted Thiazole Core

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design.[1] this compound is a trisubstituted thiazole derivative that serves as a valuable intermediate in the synthesis of more complex molecules. The strategic placement of a chloro group at the 2-position, an isopropyl group at the 5-position, and a methyl carboxylate at the 4-position offers multiple reaction sites for molecular elaboration.

Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective use in synthetic chemistry, enabling precise control over reaction conditions, purification strategies, and formulation development. This guide provides the foundational knowledge and experimental frameworks necessary for its successful application.

Molecular Identity and Structural Elucidation

The unambiguous identification of a chemical entity is the first step in any rigorous scientific investigation. The core identity of this compound is established by its unique combination of structural and molecular identifiers.

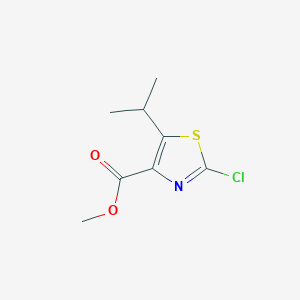

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 81569-27-9 | [2] |

| Molecular Formula | C₈H₁₀ClNO₂S | [2] |

| Molecular Weight | 219.69 g/mol | [2] |

| SMILES | O=C(OC)C1=C(C(C)C)SC(Cl)=N1 | [2] |

| InChI Key | SEDCUPKYEPBQEQ-UHFFFAOYSA-N | [2] |

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's properties is built from both empirical data and theoretical predictions. This section outlines the known characteristics and provides the framework for experimental determination of unknown values.

Table 2: Summary of Physicochemical Properties

| Property | Value / Method of Determination | Rationale and Importance |

| Physical Form | Solid | [2] |

| Melting Point | Experimentally determined via Differential Scanning Calorimetry (DSC). | Defines the solid-to-liquid phase transition, a critical purity indicator and parameter for reaction temperature control. |

| Boiling Point | Not available; likely decomposes before boiling at atmospheric pressure. Determined via vacuum distillation if stable. | Important for purification by distillation, though often not feasible for complex heterocyclic compounds. |

| Solubility | To be determined experimentally in a range of solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexane). | Crucial for selecting appropriate solvents for chemical reactions, purification (crystallization, chromatography), and analysis. |

| pKa | Predicted using computational models (e.g., ACD/Labs, MarvinSketch). | The thiazole nitrogen is weakly basic. This value helps predict behavior in acidic or basic media, which is vital for extraction and chromatography. |

| LogP | Predicted using computational models. | The octanol-water partition coefficient indicates the lipophilicity of the molecule, a key parameter in drug development for predicting membrane permeability. |

Spectroscopic Characterization: The Compound's Fingerprint

Spectroscopic analysis provides an unambiguous structural confirmation. A multi-technique approach is essential for a self-validating system of characterization.

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are required.

-

Expert Insight: The ¹H NMR spectrum is expected to be relatively simple and diagnostic. Key signals would include a doublet for the two methyl groups of the isopropyl moiety, a septet for the isopropyl methine proton, and a singlet for the methyl ester protons. The absence of other signals in the aromatic region confirms the trisubstituted nature of the thiazole ring. In ¹³C NMR, the carbonyl carbon of the ester and the carbons of the thiazole ring will appear at characteristic downfield shifts.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters for ¹H (e.g., 16-32 scans) and ¹³C (e.g., 1024-4096 scans) should be sufficient.

-

Analysis: Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals to confirm proton ratios.

MS provides the exact molecular weight, offering definitive confirmation of the molecular formula.

-

Expert Insight: The most critical feature in the mass spectrum will be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two major peaks will be observed: one for the molecule containing ³⁵Cl ([M]⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺). This pattern is a powerful diagnostic tool that validates the presence of a single chlorine atom.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

-

Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement to at least four decimal places.

-

Verification: Compare the experimentally measured accurate mass and isotopic pattern to the theoretical values calculated for the formula C₈H₁₀ClNO₂S.

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical intermediates and active ingredients.

-

Expert Insight: A reversed-phase C18 column is a logical starting point for method development due to the compound's moderate polarity. An isocratic or gradient elution with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid to ensure sharp peak shapes) should provide good separation from potential impurities. Detection via a UV-Vis detector is appropriate, as the thiazole ring contains a chromophore.

Caption: Standard workflow for HPLC purity determination.

Protocol: HPLC Purity Determination

-

System Preparation: Use a standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in acetonitrile. Filter through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage.

Thermal Analysis

Thermal analysis techniques like DSC and TGA are critical for understanding the material's stability, which informs safe handling, storage, and processing conditions.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is the definitive method for determining melting point and assessing crystalline purity.

Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the solid compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere from ambient temperature to a temperature well above the expected melting point.

-

Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is an indicator of purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.

Protocol: Thermal Stability Assessment by TGA

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to 500-600 °C.

-

Analysis: The onset of mass loss in the TGA curve indicates the beginning of thermal decomposition.

Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated location, away from heat and direct sunlight.[3] The container should be kept tightly sealed.[3] It is classified as a combustible solid (Storage Class 11).[2]

-

Handling: Use under ventilated conditions. Standard personal protective equipment (PPE), including splash goggles, chemically resistant gloves, and a lab coat, should be worn.[3] Wash hands thoroughly after handling.[3]

-

Toxicity: While specific toxicity data for this exact compound is limited, related isothiazolinone compounds can be skin and eye irritants or sensitizers.[4] Therefore, direct contact should be avoided. In case of exposure, follow standard first aid measures such as flushing eyes with water or washing skin with soap and water.[5]

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. This guide has established its molecular identity and outlined a rigorous, multi-faceted approach to characterizing its physicochemical properties. By employing the spectroscopic (NMR, MS), chromatographic (HPLC), and thermal (DSC, TGA) protocols detailed herein, researchers can ensure the quality and integrity of this compound, paving the way for its successful application in the synthesis of novel molecules for drug discovery and other advanced scientific pursuits.

References

- Material Safety Data Sheet. (2021). [Source Name Redacted for Privacy].

- SAFETY D

- Safety data sheet. [Source Name Redacted for Privacy].

- SAFETY D

- SAFETY D

-

Methyl 2-chloro-4-thiazolecarboxylate. PubChem. [Link]

-

2-Chloro-5-chloromethylthiazole. PubChem. [Link]

- Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

- Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

- Preparation method of 2-chloro-5-chloromethyl thiazole.

-

Methyl 2-chloropropionate. PubChem. [Link]

-

Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed. [Link]

- Method for preparing 2-chlorine-5 chloromethyl thiazole.

-

Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC - NIH. [Link]

- 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. [Source Name Redacted for Privacy].

- Quantitative determination method for methylisothiazolinone and chloro methyl isothiazolinone in water-based adhesive.

-

Methylisothiazolinone. PubChem. [Link]

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

Sources

An In-Depth Technical Guide to Methyl 2-chloro-5-isopropylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document delineates its chemical identity, physicochemical properties, a detailed synthesis protocol, and explores its potential applications in drug discovery. The synthesis section provides a step-by-step methodology, rooted in established chemical principles, offering insights into the rationale behind each procedural step. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of biologically active molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Their ability to mimic other functional groups and engage in various non-covalent interactions makes them privileged structures in the development of novel therapeutics. This compound, as a substituted thiazole, represents a key building block for the synthesis of more complex molecules with potential therapeutic value.

Chemical Identity and Physicochemical Properties

-

Chemical Name: this compound

-

CAS Number: 81569-27-9

-

Molecular Formula: C₈H₁₀ClNO₂S

-

Molecular Weight: 219.69 g/mol

-

Chemical Structure:

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Purity | ≥95% | |

| Solubility | Soluble in most organic solvents | General knowledge of similar compounds |

Synthesis Methodology: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process. This methodology combines the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer reaction to introduce the chloro substituent at the 2-position. This approach offers a reliable and scalable route to the target compound.

Synthesis Workflow

Caption: A two-step synthesis workflow for this compound.

Step 1: Hantzsch Thiazole Synthesis of Methyl 2-amino-5-isopropylthiazole-4-carboxylate

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings.[1] It involves the condensation of an α-halocarbonyl compound with a thioamide. In this case, an appropriate α-haloketoester is reacted with thiourea to yield the 2-aminothiazole derivative.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-chloro-3-oxopentanoate (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, Methyl 2-amino-5-isopropylthiazole-4-carboxylate, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then neutralized with a weak base, such as a saturated sodium bicarbonate solution, to remove any acidic byproducts. The resulting solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure Methyl 2-amino-5-isopropylthiazole-4-carboxylate.

Step 2: Sandmeyer Reaction to Yield this compound

The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aromatic amino group into a variety of other functional groups, including halogens, via a diazonium salt intermediate.[2] This reaction is particularly useful for introducing substituents that are not easily accessible through direct electrophilic aromatic substitution.

Experimental Protocol:

-

Diazotization: Suspend Methyl 2-amino-5-isopropylthiazole-4-carboxylate (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath. To this cooled suspension, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Chlorination: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated hydrochloric acid. Add the freshly prepared diazonium salt solution to the CuCl solution at 0-5 °C.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The evolution of nitrogen gas should be observed. After the reaction is complete, extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methyl ester protons (-OCH₃) is expected around 3.8-4.0 ppm.

-

A septet for the isopropyl methine proton (-CH(CH₃)₂) is anticipated in the region of 3.0-3.5 ppm.

-

A doublet for the isopropyl methyl protons (-CH(CH₃)₂) should appear around 1.2-1.4 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbonyl carbon of the ester is expected to resonate around 160-165 ppm.

-

The carbons of the thiazole ring will appear in the aromatic region, with the C2 carbon (bearing the chlorine) being the most downfield.

-

The methyl ester carbon will be around 52-55 ppm.

-

The isopropyl carbons will appear in the aliphatic region.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1720-1740 cm⁻¹.

-

C-Cl stretching vibrations may be observed in the fingerprint region (around 600-800 cm⁻¹).

-

C-H stretching vibrations of the alkyl groups will be present around 2850-3000 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

The mass spectrum will show a molecular ion peak (M⁺) at m/z 219 and an M+2 peak at m/z 221 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

-

Applications in Drug Discovery and Medicinal Chemistry

Thiazole-containing compounds are integral to numerous FDA-approved drugs, highlighting their clinical relevance. While specific applications for this compound are not extensively documented, its structure suggests significant potential as a versatile intermediate in the synthesis of novel therapeutic agents.

The presence of a reactive chloro group at the 2-position of the thiazole ring makes it an excellent electrophilic site for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of functional groups, enabling the generation of diverse chemical libraries for high-throughput screening. The ester functionality at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives, further expanding the molecular diversity that can be achieved from this starting material.

Given the broad range of biological activities associated with thiazole derivatives, compounds synthesized from this compound could be investigated for a variety of therapeutic targets, including but not limited to:

-

Anticancer Agents: Many thiazole-containing compounds have shown potent anticancer activity.[3]

-

Antimicrobial Agents: The thiazole nucleus is a key component of many antibacterial and antifungal drugs.

-

Anti-inflammatory Drugs: Thiazole derivatives have been explored for their potential as anti-inflammatory agents.

-

Kinase Inhibitors: The thiazole scaffold is present in several kinase inhibitors used in cancer therapy.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, achievable through a reliable two-step process, provides access to a key intermediate that can be readily functionalized to generate a wide array of novel compounds. The inherent biological potential of the thiazole scaffold, combined with the synthetic handles present in this molecule, makes it a compound of high interest for researchers and scientists dedicated to the development of new and effective therapeutic agents. Further exploration of the chemical space accessible from this starting material is warranted and holds promise for the discovery of future medicines.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

National Center for Biotechnology Information. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

-

MDPI. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation of Methyl 2-chloro-5-isopropylthiazole-4-carboxylate

Introduction

Methyl 2-chloro-5-isopropylthiazole-4-carboxylate, a substituted thiazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] The thiazole ring is a key structural motif in numerous pharmacologically active molecules, including antibacterial and anticancer agents.[2][3][4] Accurate structural characterization of novel thiazole derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity during synthesis and formulation.

This technical guide provides an in-depth analysis of the spectroscopic properties of this compound. While experimental data for this specific molecule is not widely published, this guide, grounded in established principles of spectroscopic interpretation and data from analogous structures, presents a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to characterize this and similar molecules effectively.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (Empirical Formula: C₈H₁₀ClNO₂S) possesses a central thiazole ring substituted at the 2, 4, and 5 positions.

-

2-position: A chloro group, which will influence the electronic environment of the thiazole ring.

-

4-position: A methyl carboxylate group (-COOCH₃), which has characteristic spectroscopic signatures.

-

5-position: An isopropyl group (-CH(CH₃)₂), which will exhibit distinct proton and carbon signals in NMR.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show three distinct sets of signals corresponding to the methyl ester, the isopropyl group, and the isopropyl methine proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

| ~ 3.9 | Singlet | 3H | -COOCH₃ | The methyl protons of the ester are in a relatively deshielded environment due to the adjacent oxygen atom. |

| ~ 3.4 | Septet | 1H | -CH(CH₃)₂ | This proton is coupled to the six equivalent protons of the two methyl groups, resulting in a septet. |

| ~ 1.4 | Doublet | 6H | -CH(CH₃)₂ | The six protons of the two methyl groups are equivalent and are split by the single methine proton into a doublet. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Causality |

| ~ 162 | C=O (ester) | The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another. |

| ~ 160 | C2 (Thiazole) | The carbon atom attached to the electronegative chlorine and nitrogen atoms is expected to be significantly deshielded. |

| ~ 158 | C5 (Thiazole) | The carbon atom bearing the isopropyl group. |

| ~ 125 | C4 (Thiazole) | The carbon atom attached to the ester group. |

| ~ 52 | -COOCH₃ | The methyl carbon of the ester group. |

| ~ 30 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~ 23 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isopropyl group. |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra for a small organic molecule like this compound.

Caption: A standard workflow for acquiring NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of molecular bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~ 2970 | Medium | C-H (Alkyl) | Stretching |

| ~ 1725 | Strong | C=O (Ester) | Stretching |

| ~ 1540 | Medium | C=N (Thiazole) | Stretching |

| ~ 1250 | Strong | C-O (Ester) | Stretching |

| ~ 1100 | Medium | C-N (Thiazole) | Stretching |

| ~ 750 | Medium | C-Cl | Stretching |

The presence of a strong absorption band around 1725 cm⁻¹ is a key indicator of the carbonyl group in the ester functionality.[5] The various C-H, C=N, and C-N stretches will confirm the presence of the alkyl and thiazole moieties.[1][6]

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected molecular weight of this compound is 219.69 g/mol .[7] In a high-resolution mass spectrum, the molecular ion peak would appear as a cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) isotopes. The most abundant peak would correspond to the molecule containing ³⁵Cl and ³²S.

-

Key Fragmentation Pathways: Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The isopropyl group may also fragment.

Caption: A simplified predicted fragmentation pathway.

Experimental Protocol for MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which gas-phase ions are produced.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Summary and Conclusion

The comprehensive analysis of predicted spectroscopic data provides a robust framework for the characterization of this compound.

| Technique | Key Predicted Features |

| ¹H NMR | Signals for methyl ester (~3.9 ppm), isopropyl methine (~3.4 ppm), and isopropyl methyls (~1.4 ppm). |

| ¹³C NMR | Carbonyl carbon at ~162 ppm, thiazole carbons between 125-160 ppm, and aliphatic carbons below 55 ppm. |

| IR | Strong C=O stretch at ~1725 cm⁻¹, C-H stretches at ~2970 cm⁻¹, and C-O stretch at ~1250 cm⁻¹. |

| MS | Molecular ion peak at m/z 219/221, with characteristic fragments corresponding to the loss of ester and alkyl groups. |

This guide underscores the power of combining multiple spectroscopic techniques for unambiguous structure elucidation. The provided protocols serve as a practical starting point for researchers working with this and related heterocyclic compounds. The synthesis of theoretical knowledge and practical methodology ensures a high degree of confidence in the structural assignment, a critical step in the journey of drug discovery and development.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Ghotas, H. O., et al. (2020). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 25(23), 5576. Available from: [Link]

-

ResearchGate. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Available from: [Link]

-

Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. Available from: [Link]

-

Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). General Information. Retrieved from [Link]

-

Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(51), 35931-35946. Available from: [Link]

-

PubChem. (n.d.). Methyl 2-chloro-4-thiazolecarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. Retrieved from [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Available from: [Link]

-

National Institutes of Health. (n.d.). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Retrieved from [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

- Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.

- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

- Google Patents. (n.d.). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

-

PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcmas.com [ijcmas.com]

- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 2-chloro-5-isopropyl-1,3-thiazole-4-carboxylate [cymitquimica.com]

The Thiazole Carboxylate Core: A Journey from Foundational Synthesis to Therapeutic Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of thiazole carboxylate derivatives. As a Senior Application Scientist, the narrative is structured to deliver not just procedural steps but the underlying scientific rationale, offering field-proven insights into this vital class of heterocyclic compounds. We will traverse the historical milestones, from seminal synthetic discoveries to their contemporary applications in medicinal chemistry, grounding all claims in authoritative references.

Chapter 1: The Foundational Discovery - The Hantzsch Thiazole Synthesis

The story of the thiazole ring is inextricably linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, he reported a straightforward and robust method for constructing the thiazole nucleus, a discovery that has remained a cornerstone of heterocyclic chemistry for over a century.[1][2]

The Core Reaction: A Landmark Condensation

The Hantzsch thiazole synthesis is a cyclization reaction between an α-haloketone and a thioamide.[1][3] This reaction is known for its simplicity and generally high yields, making it a highly reliable method for creating a wide variety of substituted thiazoles.[4][5] The fundamental choice of these two reactants is causal to the reaction's success: the α-haloketone provides a reactive electrophilic carbon for the initial nucleophilic attack by the sulfur of the thioamide, and the carbonyl group provides the second electrophilic center for the subsequent intramolecular cyclization.

Reaction Mechanism

The mechanism proceeds through a multistep pathway that begins with a classic SN2 reaction and concludes with a dehydration step to form the aromatic ring.[4][5]

-

Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion.

-

Tautomerization & Cyclization: Following a tautomerization step, the nitrogen atom performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).

-

Dehydration: The final step is the elimination of a water molecule (dehydration) to yield the stable, aromatic thiazole ring.

The entire process is entropically favorable due to the formation of a stable cyclic system from two acyclic molecules.[6]

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Chapter 2: Evolution of Synthesis - Targeting Specific Carboxylate Isomers

While the Hantzsch synthesis provided a general route to thiazoles, subsequent research focused on developing methods to install specific functional groups, such as carboxylate esters, at defined positions on the ring. These esters are invaluable synthetic handles, allowing for further molecular elaboration into more complex derivatives like amides, which are prevalent in biologically active compounds.[7]

Synthesis of Thiazole-4-Carboxylate Derivatives

The synthesis of thiazole-4-carboxylates often employs a variation of the Hantzsch reaction where an α-halo-β-ketoester, such as ethyl bromopyruvate, serves as the α-halocarbonyl component.[8] This strategically places the carboxylate group at the 4-position of the resulting thiazole ring.

An alternative and innovative route starts from the readily available amino acid L-cysteine hydrochloride. This method involves condensation with formaldehyde, esterification, and subsequent oxidation with manganese dioxide (MnO₂) to form the aromatic methyl thiazole-4-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid.[9] This approach is advantageous due to its use of inexpensive starting materials and milder reaction conditions.[9]

Synthesis of Thiazole-5-Carboxylate Derivatives

The placement of a carboxylate at the 5-position requires different strategies. A particularly efficient, modern approach is the one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.[10] This procedure avoids the isolation of sensitive intermediates and improves overall yield compared to traditional two-step methods.[10]

This protocol exemplifies a self-validating system where the disappearance of the starting material can be monitored by Thin-Layer Chromatography (TLC) before proceeding to the next step, ensuring efficient conversion.

-

Bromination: To a mixture of ethyl acetoacetate (1.0 equiv.) in a water/THF solvent system cooled to below 0°C, add N-bromosuccinimide (NBS) (1.2 equiv.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting ethyl acetoacetate spot disappears. This checkpoint is critical to ensure the complete formation of the bromo-intermediate before adding the cyclization partner.

-

Cyclization: Add thiourea (1.0 equiv.) to the mixture and heat to 80°C for 2 hours.

-

Work-up and Isolation: After cooling, filter the mixture. Add aqueous ammonia to the filtrate, which causes the product to precipitate as yellow floccules.

-

Purification: Stir for 10 minutes at room temperature, filter the solid product, and wash to yield the target compound.

Caption: Workflow for the one-pot synthesis of a thiazole-5-carboxylate.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on the desired substitution pattern and available starting materials.

| Target Product | Key Reactants | Methodology | Advantages | Reference |

| Thiazole-4-carboxylate | α-Halo-β-ketoester, Thioamide | Hantzsch Variation | Direct, good yields | [8] |

| Thiazole-4-carboxylate | L-Cysteine, Formaldehyde, MnO₂ | Multi-step from Chiral Pool | Inexpensive starting materials, mild conditions | [9] |

| Thiazole-5-carboxylate | β-Ketoester, NBS, Thiourea | One-Pot Synthesis | High efficiency, avoids intermediate isolation | [10] |

| Thiazole-5-carboxylate | Isoxazole-4-carboxylate, Thioamide | Photolysis | Novel route, access to unique structures | [11] |

Chapter 3: From Benchtop Curiosity to Biological Powerhouse

The true significance of the thiazole ring, and specifically its carboxylate derivatives, unfolded with the discovery of their profound biological activities. This chapter traces the evolution of these compounds from simple heterocycles to key scaffolds in modern drug development.

The Penicillin Connection: A Natural Blueprint

Perhaps the most famous naturally occurring thiazole derivative is penicillin. Its core structure features a β-lactam ring fused to a reduced thiazole ring, known as a thiazolidine.[12][13] The discovery of penicillin revolutionized medicine and highlighted the potential of sulfur- and nitrogen-containing heterocycles to interact with biological targets. While not a thiazole carboxylate itself, the thiazolidine ring in penicillin established the biocompatibility and therapeutic potential of the core scaffold, inspiring generations of medicinal chemists.[14]

The Anticancer Revolution

In recent decades, thiazole carboxylate derivatives have emerged as a privileged scaffold in oncology research. Their rigid, aromatic structure is ideal for orienting substituents to fit into the active sites of enzymes, particularly protein kinases.

-

Kinase Inhibition: Many derivatives have been designed as potent kinase inhibitors. For example, novel 2-amino-thiazole-5-carboxylic acid phenylamides were designed based on the structure of the successful leukemia drug Dasatinib, showing high antiproliferative potency. Other research has focused on developing thiazole carboxamides as inhibitors of c-Met kinase, a key target in various cancers.

-

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is an enzyme implicated in pro-tumorigenic signaling. Recently synthesized 2-amino-4-methylthiazole-5-carboxylate derivatives have shown potent inhibitory activity against MAGL, with some compounds exhibiting GI₅₀ values in the sub-micromolar range against non-small cell lung cancer and breast cancer cell lines.[15]

| Compound Type | Target | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Pyrazole Carboxylate with Thiazole | Succinate Dehydrogenase | Botrytis cinerea | EC₅₀ = 0.40 mg/L | [16][17] |

| Thiazole Carboxamide | c-Met Kinase | HT-29 (Colon) | IC₅₀ = 0.68 µM | [7] |

| Thiazole Carboxamide | c-Met Kinase | A549 (Lung) | IC₅₀ = 0.83 µM | [7] |

| Thiazole-5-carboxylate (3g) | MAGL | EKVX (Lung) | GI₅₀ = 0.865 µM | [15] |

| Thiazole-5-carboxylate (4c) | MAGL | HOP-92 (Lung) | GI₅₀ = 0.34 µM | [15] |

Diversification for Broad Biological Impact

The utility of the thiazole carboxylate core extends far beyond cancer. By modifying the substituents on the ring, researchers have developed derivatives with a vast array of pharmacological properties, demonstrating the scaffold's versatility.[18][19][20]

Caption: Diversification of the thiazole carboxylate scaffold for various biological targets.

Conclusion

From its conception in Arthur Hantzsch's laboratory in 1887, the synthesis of the thiazole ring has served as a gateway to a vast and therapeutically rich area of chemical space. The subsequent development of specific synthetic routes for thiazole carboxylate derivatives has transformed this simple heterocyclic core into a "privileged scaffold" in drug discovery. Its structural rigidity, synthetic accessibility, and capacity for diverse functionalization have enabled the creation of potent agents against cancer, microbial infections, and a host of other diseases. The historical journey of thiazole carboxylates is a testament to the power of fundamental synthetic chemistry to lay the groundwork for future therapeutic breakthroughs. As new biological targets are identified, this versatile and enduring scaffold will undoubtedly continue to be a focal point of innovation for researchers and drug development professionals.

References

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]

-

PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Available from: [Link]

-

ACS Publications. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides | Journal of Agricultural and Food Chemistry. Available from: [Link]

-

PubMed. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Available from: [Link]

-

CSIRO Publishing. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available from: [Link]

-

PMC - NIH. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]

-

PMC - NIH. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

- Google Patents. AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.

-

PubMed. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of thiazole‐5‐carboxylate via single‐step reaction. Available from: [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

RSC Publishing. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

PMC - PubMed Central. Thiazole Ring—A Biologically Active Scaffold. Available from: [Link]

-

YouTube. synthesis of thiazoles. Available from: [Link]

-

ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available from: [Link]

-

ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

-

Encyclopedia.pub. Thiazoles and Bisthiazoles. Available from: [Link]

-

ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]

-

Hantzsch Thiazole Synthesis. Available from: [Link]

- Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

-

Slideshare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Available from: [Link]

-

PubMed. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Available from: [Link]

-

Wikipedia. Penicillin. Available from: [Link]

-

Wikipedia. Thiazole. Available from: [Link]

-

Wisdomlib. A review on thiazole based compounds andamp; it's pharmacological activities. Available from: [Link]

-

Neliti. An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Available from: [Link]

-

ResearchGate. General chemical structure of Penicillin Recently, 2-aminothiazole was.... Available from: [Link]

-

Bentham Science Publisher. Recent Development in the Synthesis of Thiazoles. Available from: [Link]

-

Jetir.Org. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Available from: [Link]

-

Synthesis of new penicillin derivatives as drug-like molecules for biological screening. Available from: [Link]

-

RSC Publishing. Opening of the thiazolidine ring of penicillin derivatives. Available from: [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. youtube.com [youtube.com]

- 6. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents [patents.google.com]

- 9. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. connectsci.au [connectsci.au]

- 12. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Penicillin - Wikipedia [en.wikipedia.org]

- 14. Synthesis of new penicillin derivatives as drug-like molecules for biological screening [html.rhhz.net]

- 15. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 20. media.neliti.com [media.neliti.com]

The Therapeutic Versatility of Substituted Thiazoles: A Technical Guide for Drug Discovery Professionals

Abstract

The thiazole scaffold, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique physicochemical properties and ability to engage in diverse biological interactions have led to its incorporation into a wide array of clinically approved drugs and investigational agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities exhibited by substituted thiazoles. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects, supported by detailed experimental protocols and quantitative data. This guide aims to serve as a practical resource to facilitate the rational design and development of next-generation thiazole-based therapeutics.

Introduction: The Thiazole Moiety - A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a fundamental structural motif found in both natural products, such as thiamine (Vitamin B1), and a multitude of synthetic compounds with profound pharmacological importance.[1][2] Its aromatic nature, coupled with the presence of heteroatoms, endows the thiazole nucleus with the capacity for hydrogen bonding, metal chelation, and various non-covalent interactions, making it an ideal scaffold for engaging with biological targets.[3][4] The versatility of the thiazole ring allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.[2] This has led to the successful development of thiazole-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[5] This guide will explore the key biological activities of substituted thiazoles, providing the technical insights necessary to harness their full therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted thiazoles have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use and many more in various stages of development.[4][6] Their mechanisms of action are diverse, targeting multiple signaling pathways and cellular processes critical for cancer cell proliferation, survival, and metastasis.[3][7]

Mechanistic Insights

A primary mechanism of action for many anticancer thiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3]

-

PI3K/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that promotes cell growth, proliferation, and survival.[8][9] Several substituted thiazoles have been designed as potent inhibitors of PI3K and/or mTOR, effectively shutting down this pro-tumorigenic pathway.[8][10] This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells.[8]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Thiazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby suppressing tumor angiogenesis and growth.[7][10]

-

Other Kinase Inhibition: Thiazole-based compounds, such as the FDA-approved drug Dasatinib, are multi-kinase inhibitors, targeting a range of kinases including BCR-ABL, SRC family kinases, and c-KIT.[5] This broad-spectrum inhibition contributes to their efficacy in various hematological and solid tumors.

Beyond kinase inhibition, thiazole derivatives exert their anticancer effects through other mechanisms:

-

Tubulin Polymerization Inhibition: Some thiazoles interfere with the dynamics of microtubule assembly and disassembly, leading to mitotic arrest and apoptosis.[11]

-

Topoisomerase Inhibition: These enzymes are essential for DNA replication and repair. Thiazole-containing compounds can inhibit topoisomerase activity, leading to DNA damage and cell death.[11]

-

Induction of Apoptosis: Many thiazole derivatives have been shown to induce programmed cell death through various intrinsic and extrinsic pathways.[7]

Data Presentation: In Vitro Anticancer Activity

The cytotoxic and antiproliferative activities of substituted thiazoles are typically evaluated using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Hydrazinyl-thiazolones | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |

| Hydrazinyl-thiazolones | HepG2 (Liver) | 7.26 ± 0.44 | [7] |

| Thiazole-pyridine hybrids | MCF-7 (Breast) | 5.71 | [11] |

| 2-amino-thiazole derivative | C6 (Glioma) | 3.83 ± 0.76 | [9] |

| 2-amino-thiazole derivative | A549 (Lung) | 12 ± 1.73 | [9] |

| Thiazole derivative 5k | MDA-MB-231 (Breast) | 0.176 | [12] |

| Thiazole-coumarin hybrid 6a | MCF-7 (Breast) | 1.98 ± 0.11 | |

| Thiazole-coumarin hybrid 6a | HCT-116 (Colon) | 3.14 ± 0.19 | |

| Thiazole-coumarin hybrid 6a | HepG2 (Liver) | 4.25 ± 0.28 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13][14]

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15][16]

-

Compound Treatment: Prepare serial dilutions of the test thiazole compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below a non-toxic level (typically <0.5%).[17] Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).[15][16] Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Following the incubation period, add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[15][17]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[13][17]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14][17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[17]

Signaling Pathway Visualization

The following diagram illustrates the inhibition of the PI3K/mTOR signaling pathway by substituted thiazole derivatives.

Caption: Inhibition of the PI3K/mTOR signaling pathway by substituted thiazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted thiazoles have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[18][19]

Mechanistic Insights

The antimicrobial mechanisms of thiazole derivatives are varied and can involve:

-

Inhibition of Cell Wall Synthesis: Some thiazoles can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[18]

-

Disruption of Cell Membrane Integrity: The amphipathic nature of certain thiazole derivatives allows them to insert into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.[4]

-

Inhibition of Nucleic Acid Synthesis: Thiazoles can inhibit essential enzymes involved in DNA replication and transcription, such as DNA gyrase.[18]

-

Inhibition of Protein Synthesis: Some derivatives have been shown to target bacterial ribosomes, thereby inhibiting protein synthesis.[20]

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, thiazoles can inhibit enzymes like 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[20]

Data Presentation: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference(s) |

| Hetarylthiazole derivative 3 | Staphylococcus aureus | 230-700 | [20] |

| Hetarylthiazole derivative 3 | Escherichia coli | 230-700 | [20] |

| Hetarylthiazole derivative 9 | Candida albicans | 60-230 | [20] |

| Thiazole derivative 17a | Salmonella typhimurium | 0.49 | [21] |

| Thiazole derivative 43a | Staphylococcus aureus | 16.1 (µM) | |

| Thiazole derivative 43a | Escherichia coli | 16.1 (µM) | |

| Thiazole derivative 43b | Aspergillus niger | 16.2 (µM) | |

| Thiazole derivative 3a | Escherichia coli | 4.88 | [22] |

| Thiazole derivative 3a | Staphylococcus aureus | 4.88 | [22] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[23]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the thiazole compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to numerous diseases. Substituted thiazoles have demonstrated potent anti-inflammatory properties through the modulation of key inflammatory pathways.[18][24]

Mechanistic Insights

The anti-inflammatory effects of thiazole derivatives are primarily attributed to their ability to inhibit enzymes involved in the inflammatory response:

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: The arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins and leukotrienes, is a major target. Thiazoles can inhibit COX and LOX enzymes, thereby reducing the production of these inflammatory molecules.[18][24]

-

Inhibition of Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS contributes to inflammation. Some thiazole derivatives have been shown to inhibit iNOS activity, thus reducing NO levels.[13]

Data Presentation: In Vitro Anti-inflammatory Activity

| Compound Class | Assay | IC50 (µM) | Reference(s) |

| Pyrimidinone-linked thiazole 4c | COX-2 Inhibition | 32.54 ± 0.89 (µg/mL) | [8] |

| Pyrimidinone-linked thiazole 4e | COX-2 Inhibition | 33.13 ± 1.02 (µg/mL) | [8] |

| Thiazole conjugate 14 | COX-2 Inhibition | 5.0 - 17.6 | [25] |

| Thiazole conjugate 16 | COX-2 Inhibition | 5.0 - 17.6 | [25] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[22][26]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test thiazole compound or a reference anti-inflammatory drug (e.g., indomethacin) via an appropriate route (e.g., oral or intraperitoneal) at a predetermined time before carrageenan injection.[27]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the animals.[22][27]

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[27]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Antiviral and Neuroprotective Activities: Expanding the Therapeutic Horizon

Beyond the well-established activities, substituted thiazoles are showing promise in other therapeutic areas, including virology and neurology.

Antiviral Activity

Thiazole derivatives have demonstrated activity against a range of viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV).[28][29][30]

-

Mechanism of Action: The antiviral mechanisms can vary depending on the virus and the specific thiazole derivative. For influenza virus, some thiazolides have been shown to inhibit viral hemagglutinin at a post-translational level, preventing viral entry into host cells.[20] Other mechanisms may include inhibition of viral enzymes or interference with viral replication processes.[28][31]

-

Data Presentation: In Vitro Antiviral Activity

| Compound | Virus | EC50 (µg/mL) | Reference(s) |

| Nitazoxanide | Influenza A (PR8) | 1 | [20] |

| Tizoxanide | Influenza A (PR8) | 1 | [20] |

| RM5014 | Influenza A (PR8) | 0.1 | [20] |

| Spirocyclic thiazolidinone 2c | Influenza A (H3N2) | 1.3 (µM) | [16] |

Neuroprotective Activity

Thiazole-containing compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.

-

Mechanism of Action: A key mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function.[32][33]

-

Data Presentation: In Vitro Acetylcholinesterase Inhibitory Activity

| Compound | IC50 (nM) | Reference(s) |

| Thiazole derivative 10 | 103.24 | [32][33] |

| Thiazole derivative 16 | 108.94 | [32][33] |

Synthesis and Physicochemical Properties

The synthesis of substituted thiazoles can be achieved through various established methods, with the Hantzsch thiazole synthesis being one of the most common.[14][17] This method typically involves the condensation of an α-haloketone with a thioamide.[14] Other synthetic routes include the Cook-Heilborn and Tcherniac's syntheses.[17]

The physicochemical properties of thiazole derivatives, such as solubility, lipophilicity (logP), and pKa, are crucial for their biological activity and pharmacokinetic profile.[1][34] These properties can be modulated through the introduction of different substituents on the thiazole ring.[1]

Clinical Landscape and Future Perspectives

The therapeutic potential of substituted thiazoles is underscored by the number of FDA-approved drugs containing this scaffold.[5]

| Drug Name | Therapeutic Area | Mechanism of Action |

| Dasatinib | Oncology | Multi-kinase inhibitor |

| Ixabepilone | Oncology | Microtubule stabilizer |

| Sulfathiazole | Infectious Disease | Dihydropteroate synthase inhibitor |

| Ritonavir | Virology (HIV) | Protease inhibitor |

| Meloxicam | Anti-inflammatory | COX-2 inhibitor |

| Pramipexole | Neurology | Dopamine agonist |

Numerous other thiazole derivatives are currently in clinical trials for various indications, particularly cancer.[3][4] The continued exploration of this versatile scaffold, aided by computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, holds immense promise for the discovery of novel and effective therapies.[6][21] Future research will likely focus on developing more selective and potent thiazole derivatives with improved safety profiles and exploring their application in novel therapeutic areas.

Conclusion

Substituted thiazoles represent a remarkably versatile and privileged scaffold in drug discovery. Their proven efficacy across a wide range of biological activities, from anticancer to antimicrobial and anti-inflammatory, highlights their immense therapeutic potential. This technical guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will empower researchers and scientists to further innovate in the design and development of next-generation thiazole-based medicines that can address unmet medical needs.

References

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Chemistry & Biodiversity. [Link]

-

Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level. (2009). Journal of Biological Chemistry. [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules. [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

-

The drugs containing thiazole ring. (n.d.). ResearchGate. [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Chemistry & Biodiversity. [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2024). RSC Medicinal Chemistry. [Link]

-

Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate. [Link]

-

Quantitative Structure-Activity Relationships (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. (2010). ResearchGate. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

-

Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2012). Journal of Medicinal Chemistry. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

-

Thiazole Compounds as Antiviral Agents: An Update. (2018). Mini-Reviews in Medicinal Chemistry. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

-

Anti-viral activity of thiazole derivatives: an updated patent review. (2022). Expert Opinion on Therapeutic Patents. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. [Link]

-

Some clinically approved thiazole-bearing anticancer drugs. (n.d.). ResearchGate. [Link]

-

A Some examples of FDA-approved drugs containing thiazole and hydrazone-based pharmacophores. (n.d.). ResearchGate. [Link]

-

Anti-viral activity of thiazole derivatives: an updated patent review. (2022). ResearchGate. [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules. [Link]

-

Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (2022). Molecules. [Link]

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]

-

Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. (2021). Journal of Molecular Structure. [Link]

-